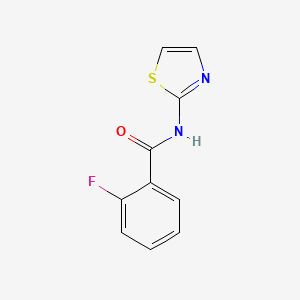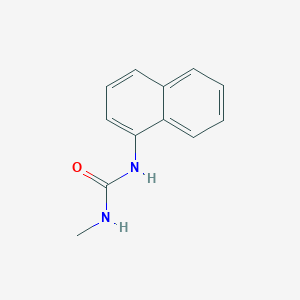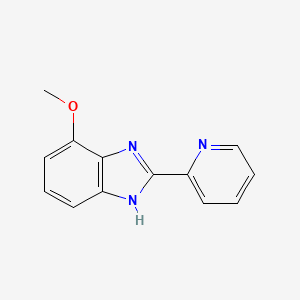![molecular formula C18H17NO5 B6614221 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid CAS No. 136083-72-2](/img/structure/B6614221.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid
Übersicht
Beschreibung
“2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid” is a chemical compound with the empirical formula C21H23NO4 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The compound has a molecular weight of 353.41 . Its SMILES string isO=C(NC(CC)(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 , which provides a textual representation of its molecular structure. Physical And Chemical Properties Analysis
The compound is a solid . It’s part of the storage class code 11, which refers to combustible solids . The flash point is not applicable .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc-DL-serine is widely used in peptide synthesis . The Fmoc group is one of the most commonly used N-protection groups in solid- and solution-phase synthesis . The Fmoc group can be removed to unmask primary amines, which is crucial in peptide synthesis .
Improved Synthesis of Sensitive Peptides
An orthogonal deprotection strategy of Fmoc provides improved synthesis of sensitive peptides . This approach effectively avoids undesired nucleophilic side reactions with highly reactive electrophiles .
Hydrogel Construction
Fmoc-functionalized amino acids, including Fmoc-DL-serine, have been used to construct hydrogels . These hydrogels find a wide range of applications .
pH-Controlled Ambidextrous Gelation
Fmoc-DL-serine exhibits pH-controlled ambidextrous gelation . This means it can form hydrogels at different pH values as well as organogels .
High Thermal Stability
Fmoc-DL-serine hydrogels exhibit high thermal stability, even at low minimum hydrogelation concentration . This makes them suitable for applications that require stability under high-temperature conditions .
Drug Carrier
Fmoc-DL-serine can be used as a drug carrier . The hydrogels formed by Fmoc-DL-serine can encapsulate drugs and release them in a controlled manner .
Dye Removal
Fmoc-DL-serine hydrogels have dye removal properties . This makes them potentially useful in wastewater treatment and environmental remediation .
Cell Viability
Fmoc-DL-serine hydrogels have been shown to maintain cell viability for selected cell types . This suggests potential applications in tissue engineering and regenerative medicine .
Safety and Hazards
Wirkmechanismus
Target of Action
Fmoc-DL-serine, also known as 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid or Fmoc-Ser-OH HO, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-DL-serine is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-DL-serine plays a crucial role in the biochemical pathway of peptide synthesis . It is particularly important in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus .
Pharmacokinetics
It’s worth noting that the fmoc group is completely stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid .
Result of Action
The primary result of Fmoc-DL-serine’s action is the protection of the amine group during peptide synthesis, allowing for the successful assembly of peptides . After the peptide chain has been assembled, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of Fmoc-DL-serine is highly dependent on the environment in which it is used. For instance, the Fmoc group is rapidly removed by base, and piperidine is usually preferred for this purpose . The reaction conditions, including temperature and pH, can also influence the efficacy of Fmoc-DL-serine as a protecting group .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTKZVJMSCONAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)
![Benzamide,2-[(2-phenylethyl)amino]-](/img/structure/B6614242.png)
